

Executive Summary: The Strategic Value of a Fluorinated Benzaldehyde

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Compound of Interest

Compound Name:	3-Methoxy-4-(trifluoromethyl)benzaldehyde
Cat. No.:	B2794991

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3-Methoxy-4-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that has garnered significant interest as a building block in modern medicinal chemistry. Its strategic importance lies in the unique combination of three functional moieties on a single benzene ring: an aldehyde, a methoxy group, and a trifluoromethyl group. The aldehyde serves as a versatile reactive handle for a multitude of synthetic transformations. The electron-donating methoxy group and the powerfully electron-withdrawing trifluoromethyl group create a distinct electronic environment that modulates the reactivity of the aldehyde and influences the physicochemical properties of its derivatives.

The trifluoromethyl (-CF₃) group, in particular, is a cornerstone of modern drug design. Its incorporation into molecular scaffolds is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve bioavailability—critical parameters for successful drug candidates.^{[1][2][3]} This guide will dissect the properties of **3-Methoxy-4-(trifluoromethyl)benzaldehyde**, providing the technical details necessary to leverage its full potential in research and development.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and physicochemical data for **3-Methoxy-4-(trifluoromethyl)benzaldehyde** are summarized below.

Table 1: Core Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ F ₃ O ₂	[4][5][6]
Molecular Weight	204.15 g/mol	[4][5][6]
CAS Number	945003-38-3	[4][5][6]
Appearance	Solid (form)	[7]
Refractive Index	1.4880	[5]
Sensitivity	Air Sensitive	[5]

Molecular Structure

The arrangement of the functional groups on the aromatic ring is critical to the molecule's reactivity and steric profile. The structure is depicted below.

Caption: Molecular structure of **3-Methoxy-4-(trifluoromethyl)benzaldehyde**.

Synthesis and Reaction Chemistry

As a key intermediate, understanding the synthesis of **3-Methoxy-4-(trifluoromethyl)benzaldehyde** is crucial for supply chain considerations, while understanding its reactivity is key to its application.

Representative Synthetic Workflow

The synthesis of substituted benzaldehydes often involves the formylation of a substituted benzene ring or the oxidation of the corresponding benzyl alcohol.[8] A common industrial approach involves the controlled oxidation of a toluene derivative. The workflow below illustrates a plausible, high-level synthetic pathway.



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Caption: High-level workflow for the synthesis of the target compound.

Core Reactivity

The chemistry of this molecule is dominated by the aldehyde group, whose reactivity is modulated by the ring substituents.

- Nucleophilic Addition: The aldehyde's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The potent electron-withdrawing effect of the para -CF₃ group significantly enhances this electrophilicity, making it more reactive than benzaldehyde itself or derivatives with electron-donating groups.[2][8] This heightened reactivity allows for milder reaction conditions and faster reaction times in transformations like Grignard reactions, Wittig olefinations, and aldol condensations.[1][9]
- Reductive Amination: It is an excellent substrate for reductive amination to form substituted benzylamines, a common scaffold in pharmaceuticals.
- Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, providing another route to diverse derivatives.

Analytical Characterization Protocols

Rigorous analytical control is non-negotiable to ensure the identity, purity, and quality of the intermediate for use in sensitive applications like drug synthesis. A multi-technique approach is required for a self-validating system.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds and quantifying impurities.

- Objective: To determine the purity of **3-Methoxy-4-(trifluoromethyl)benzaldehyde** and identify any related impurities.
- Methodology:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).

- Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength where the aromatic system has strong absorbance (e.g., 254 nm).
- Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution.
- Injection Volume: 10 μ L.
- Causality and Interpretation: This method separates compounds based on their polarity. The primary peak should correspond to the target molecule. The area of this peak relative to the total area of all peaks provides the purity (% area). Any other peaks represent impurities, which could be starting materials, by-products, or degradation products.[10]

Structural Confirmation (Spectroscopy)

Spectroscopic methods are essential for confirming the molecular structure and the presence of key functional groups.

- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Objective: To identify characteristic functional groups.
 - Protocol: Acquire the spectrum of a thin film or KBr pellet of the sample.
 - Expected Peaks: Look for a strong C=O stretch for the aldehyde carbonyl around 1700 cm^{-1} , C-O stretches for the methoxy ether, and strong C-F stretches for the trifluoromethyl group.[10][11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern.

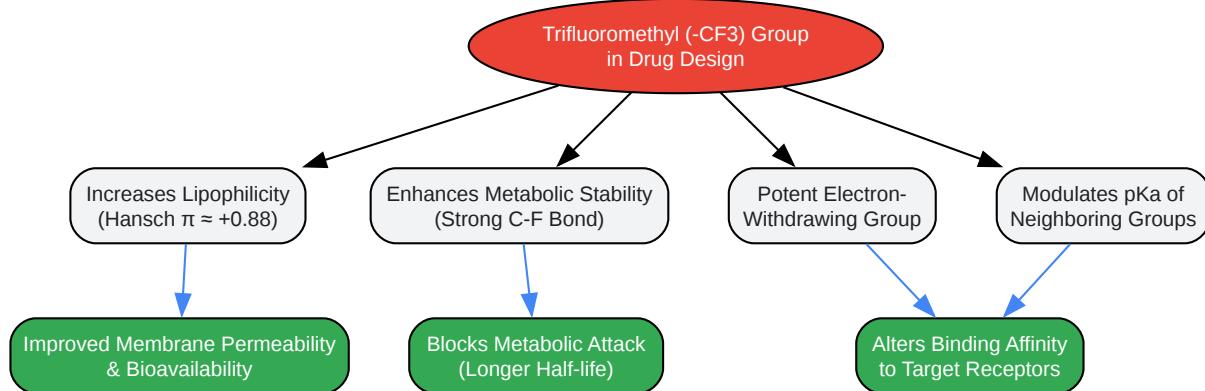
- Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl_3). Acquire ^1H NMR and ^{13}C NMR spectra.
- Expected ^1H NMR Signals: An aldehyde proton singlet (~9-10 ppm), aromatic protons in their characteristic region with splitting patterns confirming the 1,3,4-substitution, and a singlet for the methoxy group protons (~3.9 ppm).
- Expected ^{19}F NMR Signals: A singlet corresponding to the $-\text{CF}_3$ group.

Applications in Drug Discovery and Development

The primary application of **3-Methoxy-4-(trifluoromethyl)benzaldehyde** is as a specialized building block for creating high-value molecules, particularly active pharmaceutical ingredients (APIs).^[2]

Rationale for Use: The Power of the $-\text{CF}_3$ Group

The trifluoromethyl group is not merely an inert substituent; it is a "bioisostere" for other groups and actively modulates a molecule's properties.^[3] Its inclusion is a deliberate design choice to optimize a drug's pharmacokinetic and pharmacodynamic profile.



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Caption: Impact of the -CF₃ group on drug candidate properties.

Specific Application Example

3-Methoxy-4-(trifluoromethyl)benzaldehyde has been identified as a useful reactant for preparing 2-methoxyacylhydrazones, which act as selective inhibitors of phosphodiesterase 10A (PDE10A).^[4] PDE10A is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for treating neuropsychiatric disorders such as schizophrenia and Huntington's disease. The use of this specific benzaldehyde derivative allows for the precise introduction of the methoxy and trifluoromethyl groups, which are critical for achieving the desired potency and selectivity of the final inhibitor.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any laboratory chemical.

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.
- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.^[12] Avoid breathing dust or vapors. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^{[13][12]} The compound is noted as being air sensitive, suggesting that storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent degradation.^{[5][14]}
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
 - Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

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